

# The Pharmacokinetic Profile of Darolutamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This technical guide provides a comprehensive overview of the pharmacokinetic profile of darolutamide, a potent androgen receptor inhibitor. It is important to note that "Darolutamide-d4" is the deuterated form of darolutamide.[1][2] Deuterated compounds are frequently used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of the non-deuterated active drug in biological samples.[1] As such, a full, independent pharmacokinetic profile for Darolutamide-d4 is not the subject of extensive study; rather, the focus is on the pharmacologically active compound, darolutamide.

Darolutamide is a nonsteroidal antiandrogen medication used in the treatment of non-metastatic castration-resistant prostate cancer.[3] It functions by competitively inhibiting androgen receptors, which in turn hinders the growth of prostate cancer cells.[4][5] This guide details the absorption, distribution, metabolism, and excretion of darolutamide, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

## **Absorption**

Darolutamide is absorbed gradually after oral administration, with peak plasma concentrations being reached approximately 4 hours after a single 600 mg dose.[3][4] The absolute



bioavailability of a 300 mg darolutamide tablet is about 30% when taken in a fasted state.[4][6] [7] However, co-administration with food significantly increases its bioavailability by 2.0 to 2.5-fold.[3][4][5] Steady-state concentrations of the drug are typically achieved within 2 to 5 days of repeated dosing with food.[3][4]

| Parameter                                     | Value                                       | Condition                              |
|-----------------------------------------------|---------------------------------------------|----------------------------------------|
| Time to Peak Plasma<br>Concentration (Tmax)   | ~4 hours                                    | Single 600 mg oral dose[3][4]          |
| 3-5 hours                                     | Fasted state[4][5]                          |                                        |
| 3-8 hours                                     | Fed state[4][5]                             | _                                      |
| Absolute Bioavailability                      | ~30%                                        | Single 300 mg tablet, fasted[4] [6][7] |
| 60-75%                                        | With food[6][7]                             |                                        |
| Effect of Food                                | 2.0 to 2.5-fold increase in bioavailability | Co-administration with food[3] [4][5]  |
| Time to Steady State                          | 2-5 days                                    | Repeated dosing with food[3] [4]       |
| Steady-State Peak Plasma Concentration (Cmax) | ~4.79 mg/L                                  | 600 mg twice daily dose[4]             |
| Area Under the Curve (AUC 0-12h)              | ~52.82 h•μg/mL                              | 600 mg twice daily dose[4]             |

#### Distribution

Following intravenous administration, the apparent volume of distribution of darolutamide is 119 L.[3][4][5] Darolutamide exhibits high plasma protein binding at 92%, with the primary binding protein being albumin.[3][5] Its main active metabolite, keto-darolutamide, is even more extensively bound to plasma proteins at 99.8%.[3][5] Despite its distribution, darolutamide has been shown to have negligible penetration across the blood-brain barrier in both mice and humans.[3]



| Parameter                                  | Value                           |
|--------------------------------------------|---------------------------------|
| Apparent Volume of Distribution (Vd)       | 119 L                           |
| Plasma Protein Binding (Darolutamide)      | 92% (mainly to albumin)[3][5]   |
| Plasma Protein Binding (Keto-darolutamide) | 99.8% (mainly to albumin)[3][5] |

## Metabolism

Darolutamide is primarily metabolized in the liver. The main metabolic pathway is dehydrogenation to form the active metabolite, keto-darolutamide, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[3][5] Additionally, darolutamide undergoes glucuronidation mediated by the enzymes UGT1A9 and UGT1A1.[3][5] The plasma concentration of keto-darolutamide is found to be approximately two times higher than that of the parent drug.[5]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Darolutamide Wikipedia [en.wikipedia.org]
- 4. Darolutamide | C19H19ClN6O2 | CID 67171867 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. d-nb.info [d-nb.info]
- 7. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of Darolutamide: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544227#pharmacokinetic-profile-of-darolutamided4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com